molecular formula C16H14N2O6 B5503572 2-ethoxy-4-[(hydroxyimino)methyl]phenyl 3-nitrobenzoate

2-ethoxy-4-[(hydroxyimino)methyl]phenyl 3-nitrobenzoate

Cat. No. B5503572
M. Wt: 330.29 g/mol
InChI Key: ZMMREZIOCXQVEO-LICLKQGHSA-N
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Description

“2-ethoxy-4-[(hydroxyimino)methyl]phenol” is a chemical compound with the CAS Number: 34184-93-5 . It has a molecular weight of 181.19 . The compound is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for “2-ethoxy-4-[(hydroxyimino)methyl]phenol” is 1S/C9H11NO3/c1-2-13-9-5-7 (6-10-12)3-4-8 (9)11/h3-5,11H,2,6H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The melting point of “2-ethoxy-4-[(hydroxyimino)methyl]phenol” is between 101-106 degrees Celsius . The compound is a powder at room temperature .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of complexes with Schiff base ligands that contain azo groups and nitrobenzoate derivatives have been extensively studied. These compounds are synthesized and analyzed using various spectroscopic methods, including FTIR, UV-Vis, and NMR spectroscopy, along with thermal analysis techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The magnetic properties of these complexes have also been examined, revealing paramagnetic behavior with considerable electronic communication between metal centers (Ahmadi & Amani, 2012).

Spectral Study and Synthesis Approaches

Research includes the development of synthesis methodologies for creating 1-methylbenzimidazoles and other derivatives, showcasing the adaptability of similar compounds in generating a range of chemical structures. These studies often involve detailed spectral analysis to understand the structural nuances of the synthesized compounds (Ellis & Jones, 1974).

Biological Activity

Investigations into the biological activities of compounds containing nitrobenzoate groups have led to the discovery of their potential in various applications, including as inhibitors of microbial growth or as agents in drug discovery programs. For instance, studies on the antimicrobial properties of benzoate derivatives provide insights into their potential use in controlling microbial contamination and infection (Chipley & Uraih, 1980).

Liquid Crystalline Properties

The synthesis and characterization of Schiff base-ester linkage compounds involving disubstituted naphthalene ring systems demonstrate the liquid crystalline properties of these materials. These properties are significant for applications in displays and other electronic devices, showing the diverse utility of nitrobenzoate derivatives in materials science (Thaker et al., 2012).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

[2-ethoxy-4-[(E)-hydroxyiminomethyl]phenyl] 3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O6/c1-2-23-15-8-11(10-17-20)6-7-14(15)24-16(19)12-4-3-5-13(9-12)18(21)22/h3-10,20H,2H2,1H3/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMREZIOCXQVEO-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NO)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/O)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-ethoxy-4-[(E)-hydroxyiminomethyl]phenyl] 3-nitrobenzoate

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